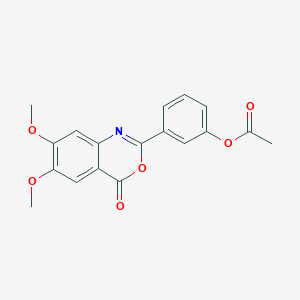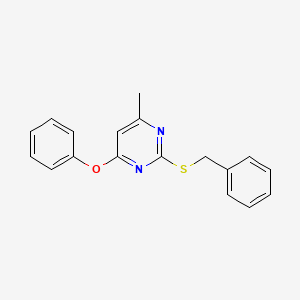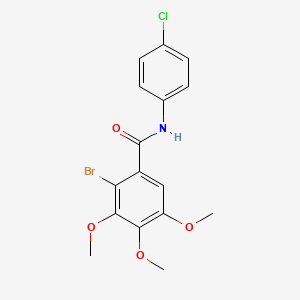![molecular formula C20H17N3O3 B5795854 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as 4-MeONB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 365.4 g/mol. 4-MeONB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The mechanism of action of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme can lead to DNA damage and cell death. 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the activity of other enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a range of cancer cell lines, making it a valuable tool for cancer researchers. However, one limitation of using 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its potential applications in vivo.
将来の方向性
There are many potential future directions for research on 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of new cancer therapies based on this compound. Researchers could explore the use of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another area of interest is the development of new antibiotics based on 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. Researchers could explore the use of this compound in combination with other antibiotics to enhance their efficacy against drug-resistant bacteria. Finally, researchers could explore the potential use of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)aniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide.
科学的研究の応用
4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been widely studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-methyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-14-2-5-17(13-19(14)23(25)26)20(24)22-18-6-3-15(4-7-18)12-16-8-10-21-11-9-16/h2-11,13H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIJDSQMMANKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)

![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)


![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)
methanone](/img/structure/B5795877.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)